1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, more commonly known as CAY10602, is a synthetic compound that acts as a selective activator of sirtuin 1 (SIRT1) [, , , ]. SIRT1, a NAD+-dependent deacetylase, plays a crucial role in various cellular processes, including aging, inflammation, and metabolism. CAY10602's ability to activate SIRT1 has made it a valuable tool in scientific research, particularly in exploring the therapeutic potential of SIRT1 modulation in various diseases [, , , ].
CAY10602 is a potent activator of Sirtuin 1, a member of the sirtuin family of proteins, which are known to play significant roles in cellular processes such as aging, inflammation, and metabolism. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly in modulating inflammatory responses and enhancing cellular defense mechanisms.
CAY10602 is classified as a small molecule compound specifically designed to activate Sirtuin 1. It was developed through multi-step organic synthesis techniques, although detailed synthetic pathways are not extensively documented in the literature. This compound has been studied for its effects on various cellular pathways, particularly those involving inflammation and oxidative stress .
The synthesis of CAY10602 involves complex organic chemistry techniques. While specific methodologies are not widely published, the general approach includes multi-step reactions that yield the final product with high purity (greater than 98%). The precise details of these synthetic pathways remain proprietary or less accessible in public scientific literature .
CAY10602 participates in various biochemical reactions primarily by activating Sirtuin 1. This activation leads to deacetylation processes that affect numerous substrates involved in metabolic regulation and inflammatory responses. For instance, studies have demonstrated that CAY10602 can inhibit lipopolysaccharide-induced tumor necrosis factor-alpha release in THP-1 cells, showcasing its role in modulating inflammatory pathways .
The compound's action involves binding to the active site of Sirtuin 1, enhancing its deacetylation activity on target proteins. This mechanism is crucial for mitigating inflammatory responses and promoting cellular resilience against stressors.
The mechanism of action for CAY10602 revolves around its ability to activate Sirtuin 1, which is a NAD+-dependent histone deacetylase. Upon activation, Sirtuin 1 deacetylates various proteins involved in cellular stress responses, metabolism, and inflammation. This process leads to:
CAY10602 exhibits several notable physical and chemical properties:
These properties contribute to its efficacy as a research tool in elucidating the roles of Sirtuin 1 in various biological processes .
CAY10602 has several scientific applications:
CAY10602 is a potent synthetic small-molecule activator of SIRT1, a NAD+-dependent deacetylase central to cellular stress responses. Its mechanism involves direct binding to the SIRT1 catalytic domain, enhancing the enzyme's affinity for both NAD+ and acetylated protein substrates [1] [5]. This activation triggers the deacetylation of critical transcription factors involved in redox homeostasis:
Table 1: Key Molecular Targets of CAY10602-Activated SIRT1 in Oxidative Stress
Target Protein | Deacetylation Effect | Downstream Outcome | Experimental Model |
---|---|---|---|
Nrf2 | Enhanced stability & nuclear retention | SOD, CAT, HO-1 upregulation | H₂O₂-stressed ARPE-19 cells |
FoxO3a | Increased DNA binding | Catalase induction, ROS scavenging | NaIO₃-induced retinal degeneration |
PGC-1α | Mitochondrial biogenesis activation | Improved OXPHOS, reduced mtROS | Oleic acid-treated hepatocytes |
NF-κB p65 | Impaired nuclear translocation | Suppressed IL-6, TNF-α synthesis | LPS-stimulated microglia |
In age-related macular degeneration (AMD), oxidative stress primes and activates the NLRP3 inflammasome in RPE cells. CAY10602 disrupts this pathway through SIRT1-dependent mechanisms:
Table 2: CAY10602 Effects on NLRP3 Inflammasome Components in RPE Cells
Inflammasome Component | Change with CAY10602 | Functional Consequence | Validation Method |
---|---|---|---|
NLRP3 protein expression | ↓ 60-70% | Reduced inflammasome priming | Western blot, qPCR |
ASC oligomerization | Disrupted speck formation | Impaired caspase-1 recruitment | Confocal microscopy |
mtROS production | ↓ 50% | Attenuated NLRP3 activation | DCFH-DA fluorescence |
IL-1β secretion | ↓ 80% | Reduced pyroptosis | ELISA, cell viability assays |
CAY10602 specifically targets the effector phase of inflammasome signaling:
Oxidative stress disrupts nucleolar integrity, triggering nucleolar stress response (NSR) and p53-mediated apoptosis. CAY10602 counteracts this through:
CAY10602’s efficacy depends on NAD+ bioavailability and interactions with NAD+-consuming enzymes:
Table 3: CAY10602-Mediated Effects on NAD+ Metabolic Pathways
NAD+ Pathway Component | CAY10602-Induced Change | Impact on SIRT1 Activity | Biological Outcome |
---|---|---|---|
NAMPT expression | ↑ 2.5-fold | Increased NAD+ synthesis | Enhanced deacetylase capacity |
Nuclear NAD+ levels | ↑ 35% | PARP-1 suppression | Reduced DNA damage-induced NAD+ loss |
Mitochondrial NMNAT3 | ↑ 40% | SIRT3 activation | Improved OXPHOS, reduced mtROS |
CD38 activity | ↓ 60% | Prolonged NAD+ half-life | Sustained SIRT1 activity in aging |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7